REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:12][CH3:13])[CH:3]=1.ClC(OCC)=O.[F:20][C:21]1[CH:39]=[CH:38][C:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH:32]([NH2:35])[CH:31]([O:36][CH3:37])[CH2:30]2)=[CH:23][CH:22]=1>C(N(CC)CC)C>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([NH2:1])[C:10]([Cl:11])=[CH:9][C:5]=1[C:6]([NH:35][CH:32]1[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][C:24]2[CH:38]=[CH:39][C:21]([F:20])=[CH:22][CH:23]=2)[CH2:34][CH2:33]1)=[O:8]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
intermediate 2
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)N)OC)C=C1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Subsequently, the reaction mixture was washed with water (80 ml)
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was warmed to 65° C.
|
Type
|
ADDITION
|
Details
|
methanol (50 ml) and water (8.5 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly
|
Type
|
STIRRING
|
Details
|
stirred for 2 days during which crystallisation
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=CC1C(=O)NC2CCN(CC2OC)CCCOC=3C=CC(=CC3)F)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:12][CH3:13])[CH:3]=1.ClC(OCC)=O.[F:20][C:21]1[CH:39]=[CH:38][C:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH:32]([NH2:35])[CH:31]([O:36][CH3:37])[CH2:30]2)=[CH:23][CH:22]=1>C(N(CC)CC)C>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([NH2:1])[C:10]([Cl:11])=[CH:9][C:5]=1[C:6]([NH:35][CH:32]1[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][C:24]2[CH:38]=[CH:39][C:21]([F:20])=[CH:22][CH:23]=2)[CH2:34][CH2:33]1)=[O:8]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
intermediate 2
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)N)OC)C=C1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Subsequently, the reaction mixture was washed with water (80 ml)
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was warmed to 65° C.
|
Type
|
ADDITION
|
Details
|
methanol (50 ml) and water (8.5 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly
|
Type
|
STIRRING
|
Details
|
stirred for 2 days during which crystallisation
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=CC1C(=O)NC2CCN(CC2OC)CCCOC=3C=CC(=CC3)F)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:12][CH3:13])[CH:3]=1.ClC(OCC)=O.[F:20][C:21]1[CH:39]=[CH:38][C:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH:32]([NH2:35])[CH:31]([O:36][CH3:37])[CH2:30]2)=[CH:23][CH:22]=1>C(N(CC)CC)C>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([NH2:1])[C:10]([Cl:11])=[CH:9][C:5]=1[C:6]([NH:35][CH:32]1[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][C:24]2[CH:38]=[CH:39][C:21]([F:20])=[CH:22][CH:23]=2)[CH2:34][CH2:33]1)=[O:8]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
intermediate 2
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)N)OC)C=C1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Subsequently, the reaction mixture was washed with water (80 ml)
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was warmed to 65° C.
|
Type
|
ADDITION
|
Details
|
methanol (50 ml) and water (8.5 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly
|
Type
|
STIRRING
|
Details
|
stirred for 2 days during which crystallisation
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=CC1C(=O)NC2CCN(CC2OC)CCCOC=3C=CC(=CC3)F)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:12][CH3:13])[CH:3]=1.ClC(OCC)=O.[F:20][C:21]1[CH:39]=[CH:38][C:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH:32]([NH2:35])[CH:31]([O:36][CH3:37])[CH2:30]2)=[CH:23][CH:22]=1>C(N(CC)CC)C>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([NH2:1])[C:10]([Cl:11])=[CH:9][C:5]=1[C:6]([NH:35][CH:32]1[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][C:24]2[CH:38]=[CH:39][C:21]([F:20])=[CH:22][CH:23]=2)[CH2:34][CH2:33]1)=[O:8]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
intermediate 2
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)N)OC)C=C1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Subsequently, the reaction mixture was washed with water (80 ml)
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was warmed to 65° C.
|
Type
|
ADDITION
|
Details
|
methanol (50 ml) and water (8.5 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly
|
Type
|
STIRRING
|
Details
|
stirred for 2 days during which crystallisation
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=CC1C(=O)NC2CCN(CC2OC)CCCOC=3C=CC(=CC3)F)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |